molecular formula C21H25N5O5S2 B2442809 ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 932514-19-7

ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2442809
CAS No.: 932514-19-7
M. Wt: 491.58
InChI Key: KLYHANWZJZTLRQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25N5O5S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 932514-19-7) is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O5S2C_{21}H_{25}N_{5}O_{5}S_{2}, with a molecular weight of 491.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
CAS Number932514-19-7
Molecular FormulaC21H25N5O5S2
Molecular Weight491.6 g/mol

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Ali et al. highlighted that compounds with this scaffold inhibited the proliferation of various cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The IC50 values for these compounds were notably low, indicating potent activity against cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a comparative study, this compound was evaluated alongside other pyrazolo derivatives. The results showed that this compound had an IC50 value of approximately 1.74 µM against MCF-7 cells, which is comparable to established chemotherapeutic agents .

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. These compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial protein kinases which are crucial for bacterial growth and survival .

Case Study: Synergistic Effects with Antibiotics

A study investigating the interaction between pyrazolo derivatives and conventional antibiotics revealed that combining these compounds with ampicillin enhanced their antibacterial effects against resistant strains of bacteria. This suggests a potential therapeutic strategy for treating infections in immunocompromised patients .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Modifications at specific positions on the pyrazolo scaffold have been shown to enhance potency and selectivity towards target enzymes involved in cancer progression and bacterial resistance .

Properties

IUPAC Name

ethyl 2-[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S2/c1-3-31-20(30)15-12-6-4-5-7-14(12)33-19(15)24-17(28)11(2)32-21-23-16-13(18(29)25-21)10-22-26(16)8-9-27/h10-11,27H,3-9H2,1-2H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYHANWZJZTLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC4=C(C=NN4CCO)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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